molecular formula C19H30N2O5S B8092588 tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate

tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate

Cat. No.: B8092588
M. Wt: 398.5 g/mol
InChI Key: JNXAMGUNFFNNNY-UHFFFAOYSA-N
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Description

tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are often used to control reaction conditions precisely, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
  • tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

Uniqueness

tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate is unique due to its specific spiro structure and the presence of both tert-butyl and 4-methylbenzenesulfonate groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.C7H8O3S/c1-11(2,3)16-10(15)14-6-4-5-12(9-14)7-13-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h13H,4-9H2,1-3H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXAMGUNFFNNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCCC2(C1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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